Ethyl 12-aminododecanoate hydrochloride chemical properties
Ethyl 12-aminododecanoate hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties of Ethyl 12-Aminododecanoate Hydrochloride
This guide provides a comprehensive technical overview of Ethyl 12-aminododecanoate hydrochloride, a bifunctional molecule of significant interest in polymer science, organic synthesis, and materials research. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data sheet to explore the synthesis, characterization, reactivity, and practical applications of this compound, grounded in established chemical principles.
Molecular Identity and Significance
Ethyl 12-aminododecanoate hydrochloride is the hydrochloride salt of the ethyl ester of 12-aminododecanoic acid. This linear, bifunctional molecule incorporates a long C12 aliphatic chain, which imparts hydrophobic characteristics, terminated by a hydrophilic primary ammonium group at one end and an ethyl ester at the other. This amphiphilic nature, combined with its two reactive functional groups, makes it a valuable building block for a variety of chemical transformations and polymer architectures.
Its parent compound, 12-aminododecanoic acid, is a key monomer in the production of Nylon-12, a high-performance polyamide used in numerous industrial applications.[1] The ethyl ester derivative provides a protected form of the carboxylic acid, allowing for selective reactions at the amino terminus, and offers different solubility profiles compared to the parent amino acid.
Caption: Chemical structure of Ethyl 12-aminododecanoate Hydrochloride.
Physicochemical Properties
The physical and chemical properties of Ethyl 12-aminododecanoate hydrochloride are summarized below. These properties are crucial for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Source |
| CAS Number | 84636-23-7 | [2] |
| Molecular Formula | C₁₄H₃₀ClNO₂ | [2] |
| Molecular Weight | 279.85 g/mol | [2] |
| Physical Form | Solid | |
| Melting Point | Not available. The related methyl ester hydrochloride melts at 157-160 °C. | [3] |
| Solubility | Not explicitly stated. The related methyl ester is soluble in methanol, THF, and water. The parent amino acid is soluble in polar solvents. | [3][4] |
| Storage | Store at room temperature under an inert atmosphere. |
Synthesis and Purification
Ethyl 12-aminododecanoate hydrochloride is typically synthesized from its parent amino acid, 12-aminododecanoic acid. The procedure involves two key transformations: Fischer esterification followed by salt formation.
Experimental Protocol: Two-Step Synthesis
Step 1: Fischer Esterification of 12-Aminododecanoic Acid
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 12-aminododecanoic acid (1.0 eq) in absolute ethanol (a 5-10 fold excess by volume).
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Acid Catalysis: Cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) or bubble anhydrous hydrogen chloride gas through the mixture. The use of HCl gas is advantageous as it concurrently catalyzes the esterification and forms the desired hydrochloride salt in situ.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting amino acid.
-
Workup (if using H₂SO₄): Cool the mixture to room temperature. Neutralize the acid catalyst carefully with a base such as sodium bicarbonate solution. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 12-aminododecanoate free base.
Step 2: Hydrochloride Salt Formation (if not formed in situ)
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Dissolution: Dissolve the crude ethyl 12-aminododecanoate free base obtained in Step 1 in a minimal amount of a dry, non-polar solvent like diethyl ether or ethyl acetate.
-
Precipitation: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) or bubble anhydrous HCl gas through the solution while stirring.
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Isolation: The hydrochloride salt will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold diethyl ether to remove any unreacted starting material, and dry under vacuum.
Causality and Validation: The use of a large excess of ethanol drives the esterification equilibrium towards the product side, as dictated by Le Châtelier's principle. Anhydrous conditions are critical to prevent the hydrolysis of the ester product back to the carboxylic acid. The final product's identity and purity can be validated through melting point determination and the spectroscopic methods detailed in the next section.
Caption: Synthetic pathway for Ethyl 12-aminododecanoate Hydrochloride.
Spectral Analysis and Characterization
Spectroscopic analysis is essential for confirming the structure of Ethyl 12-aminododecanoate hydrochloride. Below are the expected spectral features based on its molecular structure.
¹H NMR Spectroscopy
The proton NMR spectrum provides a clear map of the hydrogen environments in the molecule.[5]
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~1.25 ppm (triplet, 3H): The methyl protons (-O-CH₂-CH₃ ) are coupled to the two adjacent methylene protons, resulting in a triplet.
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~1.30-1.65 ppm (broad multiplet, ~18H): The protons of the nine internal methylene groups (-CH₂-(CH₂ )₉-CH₂-) of the long aliphatic chain have very similar chemical environments and will overlap, producing a large, complex signal.
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~2.30 ppm (triplet, 2H): The methylene protons alpha to the ester carbonyl group (-CH₂ -C=O) are deshielded by the electron-withdrawing carbonyl and appear as a triplet due to coupling with the adjacent methylene group.
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~3.00 ppm (triplet, 2H): The methylene protons alpha to the ammonium group (⁺H₃N-CH₂ -) are strongly deshielded by the positively charged nitrogen, appearing as a triplet.
-
~4.15 ppm (quartet, 2H): The methylene protons of the ethyl ester (-O-CH₂ -CH₃) are coupled to the three methyl protons, resulting in a quartet.
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~8.20 ppm (broad singlet, 3H): The three protons of the ammonium group (⁺NH₃ ) are acidic and often exchange with trace water or other protons, resulting in a broad signal that may not show clear coupling.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon backbone of the molecule.
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~14.2 ppm: The methyl carbon of the ethyl group (-O-CH₂-C H₃).
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~25-35 ppm: A series of peaks corresponding to the ten internal methylene carbons of the long aliphatic chain.
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~39.8 ppm: The carbon alpha to the ammonium group (⁺H₃N-C H₂-).
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~60.5 ppm: The methylene carbon of the ethyl ester (-O-C H₂-CH₃).
-
~173.5 ppm: The carbonyl carbon of the ester group (C =O).
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum is used to identify the key functional groups present in the molecule.[6]
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~3200-2800 cm⁻¹ (broad, strong): This region is dominated by the N-H stretching vibrations of the primary ammonium group (R-NH₃⁺). This broad absorption typically overlays the C-H stretching vibrations.[7]
-
~2925 and ~2855 cm⁻¹ (strong, sharp): Asymmetric and symmetric C-H stretching vibrations of the long methylene (CH₂) chain.
-
~1735 cm⁻¹ (strong, sharp): A characteristic C=O (carbonyl) stretching vibration for the ester functional group.[8]
-
~1580 cm⁻¹ (medium): Asymmetric N-H bending vibration of the NH₃⁺ group.
-
~1180 cm⁻¹ (strong): C-O stretching vibration of the ester group.
Mass Spectrometry (MS)
In a typical electron ionization (EI) mass spectrum, the hydrochloride salt will dissociate, and the spectrum will correspond to the free base, ethyl 12-aminododecanoate (MW: 243.39 g/mol ).
-
m/z 243: The molecular ion peak [M]⁺.
-
m/z 198: Loss of the ethoxy group [M - OCH₂CH₃]⁺.
-
m/z 30: A common fragment for primary amines, [CH₂=NH₂]⁺, resulting from alpha-cleavage.
-
Further fragmentation along the aliphatic chain will produce a series of peaks separated by 14 Da (corresponding to CH₂ units).
Chemical Reactivity and Applications
Ethyl 12-aminododecanoate hydrochloride is a versatile synthetic intermediate due to its two distinct functional groups. The reactivity can be directed to either the amino or the ester group by careful selection of reaction conditions.
Caption: Reactivity map of the free base form of the title compound.
-
Reactions at the Amino Group: After neutralization to the free amine, the primary amine can undergo standard reactions such as acylation to form amides, alkylation to form secondary or tertiary amines, and reductive amination. This makes it a useful synthon for introducing a long lipophilic tail to a molecule.
-
Reactions at the Ester Group: The ester can be hydrolyzed under acidic or basic conditions to regenerate the carboxylic acid. It can also undergo transesterification in the presence of another alcohol and a suitable catalyst.
-
Applications in Polymer and Materials Science: As a bifunctional monomer, it can be used in polycondensation reactions. For example, after hydrolysis of the ester, the resulting amino acid can be polymerized to form Nylon-12. Alternatively, it can be used to create functional polymers, such as polyamides with pendant ester groups.
-
Applications in Drug Development: Long-chain amino esters are explored as components of drug delivery systems, such as lipid nanoparticles and other nanocarriers.[9][10] The long aliphatic chain can enhance lipid solubility and facilitate membrane interaction, while the amine functionality provides a handle for further conjugation or for imparting a pH-responsive character to the delivery system.
Safety and Handling
It is essential to handle Ethyl 12-aminododecanoate hydrochloride with appropriate safety precautions in a laboratory setting.
-
Hazard Classification: Warning. GHS07 (Exclamation mark).[2]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/eye protection/face protection.[2]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
Handling Protocol:
-
Always use this chemical within a well-ventilated fume hood.
-
Wear standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Avoid generation of dust. If handling the solid, use appropriate weighing techniques to minimize airborne particles.
-
In case of accidental contact, follow the first aid measures outlined in the safety data sheet.[11]
-
Store the container tightly closed in a dry, cool place under an inert atmosphere to prevent moisture absorption and degradation.
References
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Synthesis of 12-aminododecanoic acid. Google Patents.
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12-Aminododecanoic acid | CymitQuimica. CymitQuimica.
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Ethyl 12-aminododecanoate HCl | 84636-23-7. Sigma-Aldrich.
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Methyl 12-Aminododecanoate, Hydrochloride | 4271-86-7. ChemicalBook.
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12-Aminododecanoic Acid | C12H25NO2 | CID 69661. PubChem, National Center for Biotechnology Information.
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Ethyl 12-aminododecanoate hydrochloride | 84636-23-7. AiFChem.
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Dodecanoic acid, 12-amino-, ethyl ester 53005-23-5 wiki. Guidechem.
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SAFETY DATA SHEET - Ethyl dodecanoate. Fisher Scientific.
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Dodecanoic acid. NIST WebBook, SRD 69.
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Pharmaceutical applications of therapeutic deep eutectic systems (THEDES) in maximising drug delivery. National Center for Biotechnology Information.
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SAFETY DATA SHEET - 1-Aminodecane. TCI Chemicals.
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The infrared and Raman spectra of ethylammonium hexafluorosilicate SiF6. ResearchGate.
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SAFETY DATA SHEET - Ethyl dodecanoate. Thermo Fisher Scientific.
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Nanoparticles in Drug Delivery: From History to Therapeutic Applications. MDPI.
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12-AMINODODECANOIC ACID - Safety Data Sheet. ChemicalBook.
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Infrared spectrum of ethylamine. Doc Brown's Chemistry.
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Dodecanoic acid, 3-hydroxy-, ethyl ester. NIST WebBook, SRD 69.
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Proton NMR spectrum of ethyl methanoate. Doc Brown's Chemistry.
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Ethyl 12-oxododecanoate | C14H26O3 | CID 560304. PubChem, National Center for Biotechnology Information.
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Interpreting Infrared Spectra. Specac Ltd.
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How to interpret this pair of IR and 1H NMR spectra? Chemistry Stack Exchange.
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